1-[(2,5-dimethoxyphenyl)methoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride
Description
This compound is a dihydrochloride salt of a propan-2-ol derivative featuring two distinct substituents:
- A (2,5-dimethoxyphenyl)methoxy group at position 1, which introduces electron-donating methoxy groups at the 2- and 5-positions of the phenyl ring.
- A 4-(4-fluorophenyl)piperazinyl group at position 3, where the piperazine moiety is substituted with a para-fluorophenyl ring.
The dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications.
Properties
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN2O4.2ClH/c1-27-21-7-8-22(28-2)17(13-21)15-29-16-20(26)14-24-9-11-25(12-10-24)19-5-3-18(23)4-6-19;;/h3-8,13,20,26H,9-12,14-16H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVICRRWNXARJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)COCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31Cl2FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The compound is compared to structurally related derivatives, focusing on substituent effects, physicochemical properties, and inferred pharmacological implications.
Structural Analogs and Substituent Effects
Key analogs from the evidence include:
Key Observations :
Substituent Electronic Effects: The 2,5-dimethoxyphenyl group in the target compound provides strong electron-donating effects, which may enhance binding to receptors sensitive to aromatic interactions (e.g., serotonin 5-HT₁A) compared to the electron-withdrawing 2-nitrophenoxy group in .
Salt Form and Solubility: The dihydrochloride salt in the target compound and likely offers superior aqueous solubility compared to the hydrochloride salt in , critical for intravenous administration.
Thermal Stability :
- The nitro-substituted analog exhibits a high melting point (590.4°C), suggesting robust crystalline stability, though this may correlate with reduced metabolic flexibility .
Pharmacological Inferences
While direct activity data for the target compound are absent in the evidence, insights can be drawn from structural analogs:
- Piperazine Core : The piperazine moiety is common in antipsychotics (e.g., aripiprazole) and antidepressants, acting as a flexible linker for receptor interaction .
- Fluorophenyl vs. Methoxyphenyl : Fluorine’s electronegativity may enhance binding affinity to dopamine D₂ receptors compared to methoxy groups, as seen in haloperidol derivatives .
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